
1-(2-Phenylcyclohexyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylcyclohexyl)piperidine hydrochloride is a synthetic compound known for its significant pharmacological properties. It is structurally related to phencyclidine and is primarily recognized for its use as a dissociative anesthetic. The compound has a molecular formula of C17H26ClN and a molecular weight of 279.856 g/mol .
準備方法
The synthesis of 1-(2-Phenylcyclohexyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with cyclohexanone in the presence of a reducing agent. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
1-(2-Phenylcyclohexyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2-Phenylcyclohexyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of dissociative anesthetics.
Biology: The compound is utilized in neurobiological research to study the effects of NMDA receptor antagonists on neural activity.
Medicine: It has been investigated for its potential use in anesthesia and pain management due to its dissociative properties.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
作用機序
The primary mechanism of action of 1-(2-Phenylcyclohexyl)piperidine hydrochloride involves the inhibition of NMDA receptors. These receptors are ionotropic receptors found on the dendrites of neurons and play a crucial role in excitatory neurotransmission. By binding to the NMDA receptor, the compound blocks the influx of positive ions, thereby inhibiting neuronal depolarization and affecting cognitive and sensory functions .
類似化合物との比較
1-(2-Phenylcyclohexyl)piperidine hydrochloride is structurally similar to other dissociative anesthetics such as ketamine and phencyclidine. it is unique in its specific binding affinity and pharmacological profile. Similar compounds include:
Phencyclidine (PCP): Known for its potent dissociative effects and use as a recreational drug.
Ketamine: Widely used in clinical settings for anesthesia and pain management.
Methoxetamine: A newer dissociative anesthetic with similar properties but different pharmacokinetics.
Each of these compounds has unique properties that make them suitable for different applications in medicine and research.
特性
分子式 |
C17H26ClN |
|---|---|
分子量 |
279.8 g/mol |
IUPAC名 |
1-(2-phenylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-3-9-15(10-4-1)16-11-5-6-12-17(16)18-13-7-2-8-14-18;/h1,3-4,9-10,16-17H,2,5-8,11-14H2;1H |
InChIキー |
KDLDDWRUPYCNIL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2CCCCC2C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)
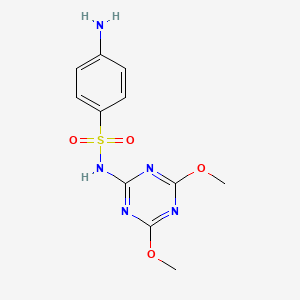
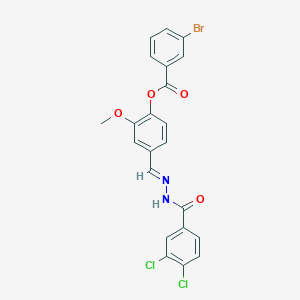
![5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007763.png)
![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12007765.png)
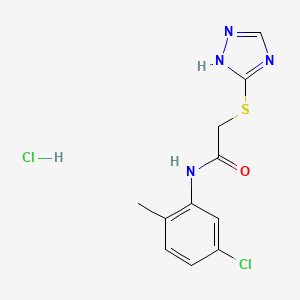
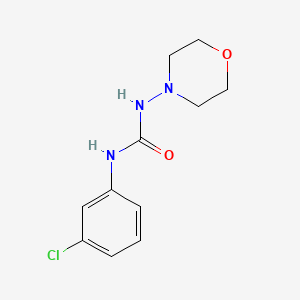
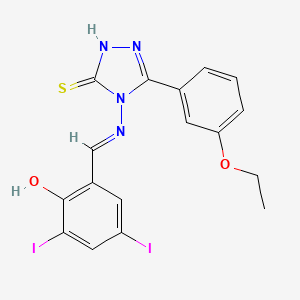
![Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)
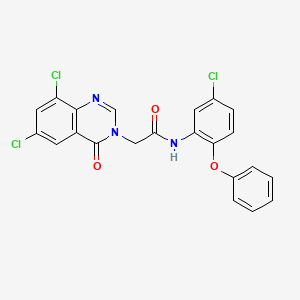
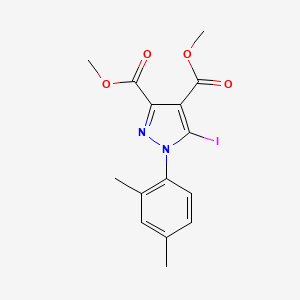
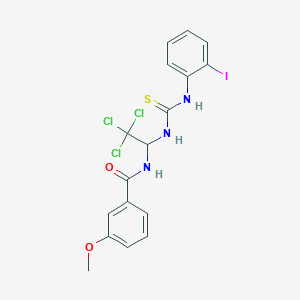
![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)
